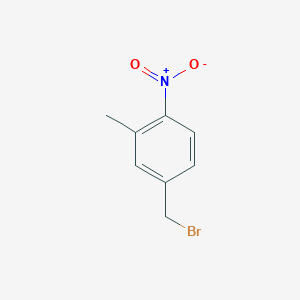

![molecular formula C17H28N4O2 B115782 Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 147539-20-6](/img/structure/B115782.png)

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate

Descripción general

Descripción

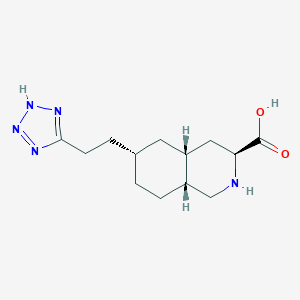

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the activation of B cells and is implicated in various autoimmune and inflammatory diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.

Mecanismo De Acción

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the suppression of B cell activation and proliferation, as well as the modulation of the immune response and reduction of inflammation.

Biochemical and Physiological Effects:

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been shown to have a potent and selective inhibitory effect on BTK activity in vitro and in vivo. It has also been shown to reduce B cell proliferation and survival, as well as modulate the immune response and reduce inflammation. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has a favorable pharmacokinetic profile and is well-tolerated in preclinical and clinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK activity, favorable pharmacokinetic profile, and well-tolerated nature. However, there are also some limitations to the use of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate in lab experiments, including its cost and availability, as well as the need for specialized equipment and expertise for synthesis and characterization.

Direcciones Futuras

There are several future directions for the study of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, including the evaluation of its efficacy and safety in clinical trials for the treatment of B cell malignancies and autoimmune diseases. Other potential future directions include the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of the role of BTK in other diseases and biological processes. Overall, Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate represents a promising therapeutic option for the treatment of B cell malignancies and autoimmune diseases, and further research is needed to fully understand its potential applications.

Aplicaciones Científicas De Investigación

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has also been shown to modulate the immune response and reduce inflammation in various animal models.

Propiedades

Número CAS |

147539-20-6 |

|---|---|

Nombre del producto |

Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |

Fórmula molecular |

C17H28N4O2 |

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H28N4O2/c1-5-8-18-14-7-6-9-19-15(14)20-10-12-21(13-11-20)16(22)23-17(2,3)4/h6-7,9,18H,5,8,10-13H2,1-4H3 |

Clave InChI |

AHEHSSRHLXDEAI-UHFFFAOYSA-N |

SMILES |

CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |

SMILES canónico |

CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |

Sinónimos |

1-((1,1-DIMETHYLETHOXY)CARBONYL)-4-(3-(PROPYLAMINO)-2-PYRIDYL)-PIPERAZINE |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

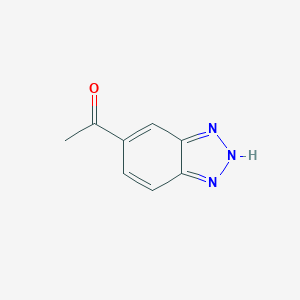

![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)